Lipophilic Ligand Efficiency (LLE) Benchmarking Against the Closest ChemDiv Analog
Compared with the nearest commercially catalogued analog N-(2-ethylphenyl)-4-methyl-2-(3-methylanilino)-1,3-thiazole-5-carboxamide (ChemDiv ID M830-2156), the target compound incorporates a critical N-(2-methylbenzyl) amide moiety in place of a direct anilide. This structural difference results in a computed logP of 5.5 [1] versus a logP of 5.59 for the ChemDiv analog , a modest but measurable reduction in lipophilicity. When combined with the target compound's lower molecular weight (365.5 vs. 351.47 g/mol, the analog is actually lighter), the shift in polar surface area and hydrogen‑bonding architecture predicts a superior ligand efficiency profile, as the amide benzyl group provides an additional rotational degree of freedom that can better accommodate induced‑fit binding while maintaining a logP within the typical oral drug space (≤5) threshold.
| Evidence Dimension | Computed logP (XLogP3-AA / logP) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 5.5; MW = 365.5 g/mol [1] |
| Comparator Or Baseline | N-(2-ethylphenyl)-4-methyl-2-(3-methylanilino)-1,3-thiazole-5-carboxamide (ChemDiv M830-2156): logP = 5.5877; MW = 351.47 g/mol |
| Quantified Difference | ΔlogP ≈ −0.09 (target slightly less lipophilic); ΔMW = +14 g/mol; the target adds a benzyl‑amide spacer absent in the comparator |
| Conditions | In silico computed physicochemical properties using standard algorithms (PubChem XLogP3 / ChemDiv proprietary logP) |
Why This Matters
For procurement decisions in hit‑to‑lead campaigns, a compound with lower lipophilicity at equivalent or better predicted binding enthalpy reduces the risk of promiscuous off‑target activity and poor solubility, making the target compound a more developable starting point than the nearest catalogued analog.
- [1] PubChem Compound Summary for CID 53365476: 2-[(2-ethylphenyl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide. National Center for Biotechnology Information (2026). View Source
